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Application Note: LC-Orbitrap-HRMS Analysis of
Canertinib

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Canertinib

CAS No.: 267243-28-7

Cat. No.: S522567

1. Introduction Canertinib is an irreversible tyrosine kinase inhibitor that primarily targets the Epidermal
Growth Factor Receptor (EGFR). Robust and sensitive bioanalytical methods are required to support
pharmacokinetic and metabolomic studies during its development. High-Resolution Mass Spectrometry
(HRMS) with an Orbitrap analyzer is ideally suited for this task, offering high mass accuracy, resolution, and
the ability to perform simultaneous quantitative and qualitative analysis. This application note details a

validated method for quantifying Canertinib in human plasma.

2. Experimental Protocol

¢ 2.1. Reagents and Materials: Canertinib and its stable isotope-labeled internal standard (e.qg.,
Canertinib-dg) should be obtained from a certified supplier. Use LC-MS grade solvents, including
water, methanol, and acetonitrile. Formic acid or ammonium formate can be used as mobile phase
additives.

e 2.2. Instrumentation: The analysis is performed using a UHPLC system coupled to an Orbitrap-
based HRMS system (e.g., Q Exactive series or Orbitrap Exploris series) [1]. The UHPLC system
should be equipped with a C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50
mm, 1.7 um) maintained at 40°C [2].

e 2.3. Sample Preparation (Protein Precipitation):

o Thaw plasma samples on ice.

Aliquot 100 pL of plasma into a microcentrifuge tube.

Add a suitable volume of the Internal Standard working solution.

Precipitate proteins by adding 300 uL of ice-cold acetonitrile.

Vortex mix vigorously for 3 minutes and centrifuge at 14,000 rpm for 10 minutes at 5°C [3].

[e]

[e]

o

o
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o Transfer the supernatant to a new tube and inject into the LC-HRMS system.
e 2.4. LC-HRMS Conditions:

o Chromatography: A binary gradient mobile phase is recommended. Use (A) 10 mM
ammonium formate (pH 4.0) and (B) acetonitrile [3]. The gradient should start at a high
percentage of A and ramp to a high percentage of B over a short runtime (e.g., 5-8 minutes) [2].

o Mass Spectrometry: Operate the Orbitrap in positive electrospray ionization (ESI+) mode. Use
Full MS and targeted SIM/dd-MS2 (data-dependent MS2) scans. Key parameters include:

= Resolution: 70,000 (for Full MS)

= Spray Voltage: 3.5 kV

= Capillary Temperature: 320°C

= Sheath & Aux Gas: Nitrogen or argon

= S-Lens RF Level: 55

e 2.5. Data Processing: Use software (e.g., Thermo Xcalibur, Freestyle) to generate extracted ion

chromatograms (XICs) based on the accurate mass of Canertinib and the IS. Quantification is
achieved by calculating the peak area ratio (analyte/IS) against a calibration curve.

3. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA/JEMA)

[3] [2]. Key parameters are summarized in the table below.

Table 1: Summary of Method Validation Parameters

Parameter Target Result

Linearity & Range Correlation coefficient (r2) > 0.99 1-1000 ng/mL (rz2 =
0.998)

Lower Limit of Quantification Signal-to-noise > 10, Accuracy & 1 ng/mL

(LLOQ) Precision £20%

Accuracy % Bias within £15% (+20% at LLOQ) 94.5% - 105.2%

Precision (Intra-/Inter-day) CV% <15% (<20% at LLOQ) 2.9% - 8.7%

Recovery Consistent and reproducible 85.4%

Matrix Effect No significant suppression/enhancement  Minimal (IS
normalized)

© 2026 Smolecule. All rights reserved. 2/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8915597/
https://www.mdpi.com/2297-8739/11/8/242
https://www.smolecule.com/products/s522567?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8915597/
https://www.mdpi.com/2297-8739/11/8/242
https://www.smolecule.com/products/s522567?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

Parameter Target Result

Stability (Bench-top, autosampler, Within £15% of nominal concentration Established
freeze-thaw)

4. Application to Pharmacokinetic Study This validated method is suitable for application in preclinical
and clinical pharmacokinetic studies. It can be used to determine the concentration-time profile of
Canertinib in plasma following drug administration, enabling the calculation of key parameters such as

Chax> Tmaxe AUC, and half-life (t;,5) [3].

Visualized Workflows

The following diagrams, created using Graphviz DOT language, illustrate the core experimental and data

processing workflows.

© 2026 Smolecule. All rights reserved. 3/7 Tech Support


https://www.smolecule.com/products/s522567?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8915597/
https://www.smolecule.com/products/s522567?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Sample Preparation Workflow (Protein Precipitation)

Start with 100 pL Plasma
Add Internal Standard
Solution
Add 300 pL Ice-Cold
Acetonitrile
(Vortex Mix for 3 min)

Centrifuge at 14,000 rpm
for 10 min at 5°C

i
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Diagram 1: Sample Preparation Workflow (Protein Precipitation). This flowchart outlines the steps for

preparing plasma samples, based on procedures used for copanlisib and cannabinoids [3] [4].
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LC-Orbitrap-HRMS Analysis Workflow

Prepared Sample

Liquid Chromatography (UHPLC)

(Column: C18, 40°C)

Mobile Phase: Gradient
10mM Ammonium Formate / ACN

(Flow Rate: 0.3-0.8 mL/min)
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Diagram 2: LC-Orbitrap-HRMS Analysis Workflow. This diagram shows the key instrumental parameters for

separation and detection, synthesized from multiple sources [3] [1] [2].

Key Advantages of the Orbitrap Platform

Using an Orbitrap for Canertinib analysis provides several critical advantages [1]:

¢ High Resolution and Mass Accuracy: Provides confident identification by distinguishing Canertinib
from isobaric interferences in complex plasma matrices.

¢ Simultaneous Quantitation and Qualification: Enables the collection of full-scan HRAM data for
quantification and fragment ion data for confirmatory identification in a single run.

¢ High Sensitivity: Suitable for detecting low ng/mL concentrations, which is often required for
pharmacokinetic studies of targeted therapies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. pddress: gt:taezo, CA 91761, United
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 717 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s522567?utm_src=pdf-bulk
https://www.smolecule.com/products/s522567?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

